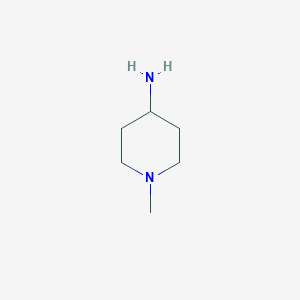

4-Amino-1-methylpiperidine

説明

Significance in Modern Chemical and Pharmaceutical Sciences

4-Amino-1-methylpiperidine holds considerable significance in contemporary chemical and pharmaceutical sciences due to its role as a key structural motif in a variety of biologically active molecules. chemimpex.com Its presence in a molecule can influence properties such as basicity, polarity, and the ability to form hydrogen bonds, which are critical for pharmacological activity.

In pharmaceutical research, this compound is a crucial intermediate for the synthesis of a range of therapeutic agents. sincerechemicals.com Researchers have utilized this compound in the creation of novel compounds targeting various conditions, including neurological disorders. chemimpex.com The piperidine (B6355638) scaffold is a common feature in many centrally acting drugs, and the addition of the amino and methyl groups provides points for further chemical modification, allowing for the fine-tuning of a drug's efficacy and selectivity. chemimpex.com

Beyond pharmaceuticals, this compound is employed in organic synthesis as a building block for creating complex molecules with specific desired properties. chemimpex.com Its reactivity allows it to participate in various chemical transformations, making it a versatile tool for chemists. chemimpex.com The compound also finds application in the agrochemical industry, where it is used in the formulation of pesticides and herbicides. chemimpex.com

The adaptability of this compound in chemical reactions makes it a cornerstone for innovation in drug synthesis and has significant implications across various sectors of pharmaceutical research. sincerechemicals.com

Historical Context of Research and Development

The exploration of piperidine and its derivatives has a long history in chemistry, with early research focusing on understanding their fundamental properties and reactivity. Over time, as the field of medicinal chemistry advanced, the focus shifted towards the synthesis and biological evaluation of substituted piperidines like this compound.

Early toxicological studies on derivatives of this compound, such as N-benzyl-N-phenyl-4-amino-1-methylpiperidine (Soventol), were conducted as far back as the 1950s and 1960s. chemchart.com These investigations laid the groundwork for understanding how modifications to the this compound core could influence biological activity.

The synthesis of various 4-substituted amino-1-methylpiperidines that are structurally related to some antihistamines was reported in the 1970s, highlighting the early interest in this scaffold for drug discovery. chemchart.com Throughout the years, numerous synthetic methods have been developed to produce this compound and its analogs. For instance, a method for the synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine involves the refluxing of 1,1-dimethylethyl-1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate with trifluoroacetic acid in methylene (B1212753) chloride. prepchem.com Another example is the synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, which was achieved through a rhodium-catalyzed asymmetric hydrogenation process. acs.org

The continuous development of new synthetic routes and the exploration of the pharmacological potential of its derivatives have solidified the importance of this compound in the historical and ongoing narrative of drug discovery and chemical synthesis.

Current Research Landscape and Future Directions

The current research landscape for this compound and its derivatives is vibrant and expanding. A significant area of focus is its application as a building block in the development of novel therapeutic agents. Researchers are actively exploring its use in creating compounds with potential applications in treating neurological disorders and cancer. For example, derivatives of this compound have been investigated for their potential as analgesic agents. researchgate.net

Recent studies have also focused on the synthesis and evaluation of novel derivatives for their potential as enzyme inhibitors and receptor ligands. researchgate.net The structural similarity of this compound to biologically active molecules makes it a valuable scaffold for designing new drugs. For instance, a derivative, 2-({6-[(3R)-3-amino-3-methylpiperidine-1-yl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidine-5-yl}methyl)-4-fluorobenzonitrile, has been identified as a potent dipeptidyl peptidase IV inhibitor. chemchart.com

Future directions for research involving this compound are promising. Its adaptability in chemical transformations suggests that it could be instrumental in the development of treatments for diseases that currently have limited or no effective pharmaceutical interventions. sincerechemicals.com The ongoing exploration of new synthetic methodologies and the application of computational tools like molecular docking are expected to accelerate the discovery of new drug candidates based on the this compound scaffold. researchgate.netresearchgate.net As research continues to unveil new therapeutic pathways, the potential applications of this versatile compound are set to expand. sincerechemicals.com

Structure

2D Structure

特性

IUPAC Name |

1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOCUZOKRULSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372116 | |

| Record name | 4-Amino-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41838-46-4 | |

| Record name | 4-Amino-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41838-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 1 Methylpiperidine and Its Derivatives

Classical Synthesis Routes

Traditional methods for synthesizing 4-Amino-1-methylpiperidine and its analogues often involve multi-step sequences, catalytic hydrogenations, and cyclization reactions. These routes are well-established and provide reliable access to the target compounds.

Multi-step Synthetic Protocols

Multi-step synthesis is a common strategy for constructing the this compound core. These protocols often start from readily available precursors and involve a series of functional group transformations.

A typical multi-step approach may begin with the formation of the piperidine (B6355638) ring, followed by the introduction of the amino and methyl groups at the appropriate positions. For instance, the synthesis can start from 4-piperidone, which undergoes reaction with methylamine, followed by a cyanation step to introduce a nitrile group. This intermediate can then be reduced to the corresponding amine. Another approach involves the use of protecting groups to control reactivity during the synthesis. For example, a Boc-protected fluoropyridine precursor can be benzylated, and the resulting pyridinium (B92312) ion is then reduced. thieme-connect.com

Key reaction types in these multi-step sequences include:

Oxidation: To introduce or modify functional groups.

Reduction: Often used to convert nitrile or oxime groups to the desired amine.

Substitution: To introduce substituents on the piperidine ring or the nitrogen atom.

| Starting Material | Key Transformations | Intermediate(s) | Final Product |

| 4-Piperidone | Reaction with methylamine, cyanation, reduction | 4-cyano-1-methylpiperidine | This compound |

| 3-Fluoropyridin-4-amine | Boc-protection, benzylation, reduction, debenzylation, reductive amination | N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | cis-4-Amino-3-fluoro-1-methylpiperidine |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful and widely used method for the synthesis of piperidine derivatives from pyridines. mdpi.comorganic-chemistry.org This approach involves the reduction of the aromatic pyridine (B92270) ring to the saturated piperidine ring using hydrogen gas and a metal catalyst.

The choice of catalyst is crucial for the efficiency and selectivity of the reaction. Common catalysts include palladium, platinum, rhodium, and ruthenium on various supports like carbon. mdpi.comacs.org For example, the hydrogenation of substituted pyridines can be carried out under high pressure using a palladium or ruthenium catalyst to yield the corresponding piperidines. In some cases, the reaction conditions, such as the solvent and the presence of additives, can significantly influence the stereoselectivity of the hydrogenation, leading to the preferential formation of either cis or trans isomers.

| Pyridine Derivative | Catalyst | Conditions | Product |

| Substituted Pyridine | Palladium or Ruthenium | High pressure H₂ | Substituted Piperidine |

| 3-Methylpyridine | Ru/C | Methanol, high pressure H₂ | cis-3-Methylpiperidine |

| N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | Rh(NBD)₂(BF₄) and Walphos 003 | Hydrogenation | Enantiomerically pure cis-4-Amino-3-fluoro-1-methylpiperidine |

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring itself is a key step in many synthetic routes. Cyclization reactions provide a direct method for forming the six-membered ring from acyclic precursors.

One common strategy is the Dieckmann condensation, which is used for the ring closure in the synthesis of 4-piperidones. dtic.mil This involves the intramolecular cyclization of a diester in the presence of a base. Another approach is the aza-Prins cyclization, which can be used to form 4-halopiperidines from N-tosyl homoallylamine and carbonyl compounds. organic-chemistry.org Reductive cyclization of amino acetals, prepared through a nitro-Mannich reaction, is another effective method for creating the piperidine skeleton. nih.gov Additionally, intramolecular radical cyclization of linear amino-aldehydes catalyzed by cobalt(II) can also yield piperidines. nih.gov

| Reaction Type | Precursors | Catalyst/Reagent | Product |

| Dieckmann Condensation | Diester | Base | 4-Piperidone derivative |

| Aza-Prins Cyclization | N-tosyl homoallylamine, carbonyl compound | AlCl₃, trimethylsilyl (B98337) halide | 4-Halopiperidine derivative |

| Reductive Cyclization | Amino acetal | Reducing agent | Piperidine derivative |

| Radical Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | Piperidine derivative |

Advanced and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly synthetic methods. This has led to the emergence of advanced techniques like enantioselective synthesis and the application of green chemistry principles to the synthesis of this compound and its derivatives.

Enantioselective Synthesis of Chiral Derivatives

Many biologically active piperidine derivatives are chiral, and their pharmacological activity often resides in a single enantiomer. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral piperidines. thieme-connect.comacs.org This is often achieved using chiral catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands like Walphos. acs.orgacs.org This approach has been successfully applied to the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. acs.orgacs.org Another strategy involves the use of organocatalysts, such as prolinol-based catalysts, to facilitate the asymmetric addition of functional groups to a piperidine precursor. Biocatalytic routes, employing enzymes like ω-transaminases, are also emerging as a sustainable alternative for producing chiral amines.

| Method | Catalyst/Enzyme | Substrate | Key Feature |

| Asymmetric Hydrogenation | Rhodium complex with chiral ligand (e.g., Walphos) | Tetrasubstituted fluoroencarbamate | High enantioselectivity (>99% ee) |

| Organocatalysis | Prolinol-based catalyst | Cyclic enone precursor | Asymmetric Michael addition |

| Biocatalysis | ω-Transaminase | 3-Piperidone derivative | Enantioselective amination |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. acs.orgdiva-portal.org This involves designing synthetic routes that are more atom-economical, use less hazardous substances, and are more energy-efficient. acs.org

In the context of this compound synthesis, green chemistry principles can be applied in several ways. The use of catalytic methods, such as catalytic hydrogenation, is inherently greener than stoichiometric reactions as it reduces waste. acs.orggoogle.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a greener process by reducing solvent usage and purification steps. acs.org Furthermore, the use of more environmentally benign solvents and reagents is a key aspect of green synthesis. rsc.org For example, 4-methylpiperidine (B120128) itself has been investigated as a greener alternative to piperidine in solid-phase peptide synthesis. nih.govresearchgate.net The application of green metrics, such as Process Mass Intensity (PMI) and Atom Economy, helps in evaluating and comparing the environmental performance of different synthetic routes. whiterose.ac.uk

Solvent Minimization Strategies

The reduction of solvent use is a critical aspect of greening chemical processes. In the context of piperidine synthesis, which is often a part of more complex processes like solid-phase peptide synthesis (SPPS), solvent consumption is a major contributor to waste. digitellinc.comacs.org Strategies to minimize solvent usage include combining reaction steps, such as coupling and deprotection, to reduce the number of intermediate washing steps. digitellinc.com For instance, in Fmoc-based SPPS, a modified cycle where the deprotecting base (like piperidine) is added directly to the coupling cocktail has been proposed. This approach deactivates the excess activated amino acid and removes the Fmoc group in a single operational phase, thereby reducing the need for extensive washing and decreasing solvent volume significantly. digitellinc.com

The choice of solvent is also pivotal. Research into greener solvent alternatives to traditionally used but toxic solvents like N,N-dimethylformamide (DMF) is ongoing. rsc.orgacs.org Solvent mixtures such as dimethyl sulfoxide (B87167) (DMSO) in ethyl acetate (B1210297) or N-butylpyrrolidone in 1,3-dioxolane (B20135) have been explored to find a balance between high reaction efficiency and reduced environmental impact. acs.org Furthermore, the development of analytical techniques to monitor residual reagents, like piperidine, in real-time can optimize washing cycles, ensuring that only the necessary amount of solvent is used. acs.org One such method uses OxymaPure, which creates a colored solution in the presence of piperidine, allowing for visual or spectrophotometric determination of when the washing is complete. acs.org

Atom Economy and Process Mass Intensity (PMI) Optimization

Atom economy and Process Mass Intensity (PMI) are key metrics for evaluating the sustainability of a chemical process. researchgate.net PMI, defined as the total mass of materials used per mass of product, provides a holistic view of process efficiency, encompassing reagents, solvents, and process aids. acs.orgacsgcipr.org The pharmaceutical industry, particularly in the synthesis of complex molecules like peptide-based drugs where piperidine is a common reagent, often faces high PMI values. acs.orgrsc.org

Efforts to optimize PMI in processes involving piperidine derivatives focus on several areas. One key strategy is the use of catalytic reactions, which reduce the need for stoichiometric reagents that contribute to waste. For example, a greener synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) was achieved using a rhodium-rhenium oxide catalyst, showcasing a sustainable route that avoids fossil-fuel-based starting materials. rsc.org Another approach involves simplifying reaction sequences. A multikilogram scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine was developed with a PMI of 150, which is considered efficient for a complex pharmaceutical intermediate. acs.org This was achieved through a highly selective rhodium-catalyzed asymmetric hydrogenation, eliminating the need for chiral purification steps, and a one-pot debenzylation and reductive amination protocol. acs.org

The table below illustrates how different synthetic strategies can impact the Process Mass Intensity (PMI).

| Modality | Average PMI | Notes |

| Small Molecules | < 500 | Generally more efficient processes. acs.org |

| Biopharmaceuticals | ~8,300 | Involves complex biological processes and purifications. acs.org |

| Solid-Phase Peptide Synthesis (SPPS) | ~13,000 | High solvent and reagent usage are major contributors. acs.orgacs.org |

| Optimized Piperidine Synthesis | 150 | Example of a highly optimized, multi-kilogram scale process for a specific derivative. acs.org |

This table provides a comparative overview of PMI values across different pharmaceutical synthesis modalities.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. neu.edu.trresearchgate.net This technique has been successfully applied to the synthesis of various piperidine derivatives.

In one study, a series of quinoline (B57606) thiosemicarbazones incorporating a piperidine moiety were synthesized via a microwave-assisted condensation reaction. mdpi.com The final step, reacting 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides, was completed in 3-5 minutes under microwave irradiation, yielding excellent product quantities. mdpi.com This was a significant improvement over conventional heating methods, which resulted in lower yields. mdpi.com Similarly, Mannich reactions to produce 5-chloro-2(3H)-benzoxazolone derivatives with a piperidine group were shown to be more efficient under microwave conditions, highlighting the benefits of reduced reaction time and energy consumption. neu.edu.tr The principle behind MAOS involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to efficient internal heating. researchgate.net

Flow Chemistry Applications

Flow chemistry, or continuous processing, offers significant advantages in terms of reaction control, safety, and scalability over traditional batch methods. vapourtec.compolimi.it In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. polimi.it This technology is increasingly being applied to the synthesis of complex organic molecules, including those containing the piperidine scaffold.

Synthesis of Key Intermediates

Preparation of Substituted Piperidin-4-ones

Substituted piperidin-4-ones are crucial intermediates in the synthesis of a wide range of piperidine-containing compounds, including this compound. acs.orgrdd.edu.iq The synthesis of these ketones can be achieved through various methods.

One common approach is the Mannich condensation reaction. rdd.edu.iq For example, 2,6-bis(4-substitutedphenyl)-3-methylpiperidin-4-one compounds have been synthesized by condensing a substituted benzaldehyde, a ketone like butanone, and ammonium (B1175870) acetate. rdd.edu.iq Another well-documented method involves the reaction of anilines with a Michael acceptor generated in situ from N-methyl-N-benzyl-4-oxopiperidinium iodide, which is particularly effective for creating N-aryl-substituted 4-piperidones. acs.org Gold-catalyzed cyclization reactions have also been developed as an efficient, formal [4+2] approach to synthesize piperidin-4-ones from secondary amines in two steps. nih.gov More recently, enantioselective methods have been developed, such as an organocatalyzed condensation of aldehydes with β-amino ketone derivatives, to produce chiral cis-2,6-disubstituted piperidin-4-ones. acs.org

The following table summarizes different synthetic approaches for piperidin-4-ones.

| Method | Reactants | Key Features |

| Mannich Condensation | Aldehyde, Ketone, Ammonia/Amine | A classic, versatile method for forming the piperidone ring. rdd.edu.iq |

| Michael Addition/Cyclization | Aniline, N-methyl-N-benzyl-4-oxopiperidinium iodide | Efficient for N-aryl substituted piperidones. acs.org |

| Gold-Catalyzed [4+2] Annulation | Secondary Amine, Alkyne | A modern, selective two-step process. nih.gov |

| Organocatalyzed Condensation | β-Amino ketone, Aldehyde | Allows for the enantioselective synthesis of cis-disubstituted piperidin-4-ones. acs.org |

This table outlines various synthetic routes to the key intermediate, piperidin-4-one.

Functionalization of the Piperidine Ring

Direct functionalization of a pre-existing piperidine ring is an alternative and often more efficient strategy than building the substituted ring from scratch. nih.gov This approach focuses on the selective modification of C-H bonds at different positions (C2, C3, or C4) of the piperidine core. The reactivity of these positions is influenced by electronic and steric factors. The C2 position is electronically activated by the adjacent nitrogen atom, while the C4 position is often the most sterically accessible. nih.gov

Recent advancements have utilized enzymatic oxidation to introduce hydroxyl groups at specific positions on the piperidine ring. acs.orgnews-medical.net These hydroxylated intermediates can then undergo further reactions, such as radical cross-coupling, to form new carbon-carbon bonds. acs.org This two-step strategy, combining biocatalysis and radical chemistry, provides a powerful and modular way to access a wide variety of complex substituted piperidines. news-medical.net Other methods for piperidine functionalization include lithiation followed by cross-coupling and various metal-catalyzed C-H insertion reactions. researchgate.net For instance, an enantiodivergent synthesis of cis-2,6-disubstituted piperidin-4-ones was achieved through a decarboxylative Mannich reaction followed by an organocatalyzed condensation with aldehydes, demonstrating sophisticated control over the functionalization and stereochemistry of the piperidine ring. acs.org

Applications in Pharmaceutical Development and Medicinal Chemistry

Role as a Pharmaceutical Intermediate and Building Block

4-Amino-1-methylpiperidine is widely recognized as a key intermediate and versatile building block in the pharmaceutical and chemical industries. Its structure, featuring both a secondary amine within the ring and a primary amino group attached to it, allows for a wide range of chemical transformations, such as alkylation and acylation. This reactivity makes it an essential component in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs).

The utility of this compound is particularly notable in the development of novel therapeutics for neurological disorders. The piperidine (B6355638) moiety is a common feature in many centrally acting drugs, and the functional groups of this compound provide the necessary handles to modify properties like basicity, polarity, and hydrogen bonding capacity, all of which are critical for pharmacological activity. Researchers leverage this adaptability to construct new molecules designed to interact with specific biological targets within the central nervous system. patsnap.com

Design and Synthesis of Bioactive Derivatives

The core structure of this compound is an ideal starting point for creating diverse libraries of compounds. By strategically modifying the amino group or other positions on the piperidine ring, medicinal chemists can design derivatives with highly specific biological activities.

The piperidine scaffold is a fundamental component of many potent analgesics, most notably morphine and the fentanyl family of opioids. tandfonline.comresearchgate.net Consequently, this compound and related structures are frequently used in the design of new pain-relieving medications.

The mu-opioid receptor (MOR) is a primary target for the management of moderate-to-severe pain and is the principal site of action for classic opioid analgesics like morphine. tandfonline.comwikipedia.org This receptor is a G-protein-coupled receptor (GPCR) that, when activated, modulates pain perception. wikipedia.orgproteopedia.org

Research has focused on synthesizing novel derivatives of 4-amino methyl piperidine to explore their potential as analgesics targeting the mu-opioid receptor. tandfonline.com In one study, a series of new derivatives were synthesized and evaluated for their pain-relieving effects. One particular derivative, designated HN58, demonstrated excellent analgesic activity, achieving 100% inhibition in a writhing test, a standard model for assessing pain. tandfonline.com The analgesic effect of HN58 was significantly reduced by the administration of naloxone, a known opioid antagonist, confirming that its mechanism of action involves the mu-opioid receptor. tandfonline.com

Molecular docking studies have further illuminated the interaction between these piperidine derivatives and the mu-opioid receptor. These computational models show that the derivatives fit effectively into the binding pocket of the receptor, with calculated binding affinities ranging from -8.13 to -13.37 kcal/mol. tandfonline.com These scores are comparable to or better than those of standard opioids like morphine, pethidine, and fentanyl, highlighting the potential of this chemical class. tandfonline.com The interaction is stabilized by engagement with key amino acid residues within the receptor's transmembrane helices, including D147 and Y148. tandfonline.com

Conversely, subtle structural modifications to the piperidine ring can convert a compound from an agonist (activator) to an antagonist (blocker) of the opioid receptors. Studies on related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these compounds act as nonselective pure opioid antagonists at mu, kappa, and delta receptors. acs.org This demonstrates the critical role that substituents on the piperidine scaffold play in determining the specific pharmacological profile of the resulting molecule.

Analgesic Potential of 4-Amino Methyl Piperidine Derivatives

| Compound Type | Target Receptor | Key Research Finding | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Novel Synthesized Derivatives (e.g., HN58) | Mu-Opioid Receptor (μOR) | Demonstrated excellent analgesic activity (100% inhibition in writhing test), which was reversible by naloxone. | -8.13 to -13.37 | tandfonline.com |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors (μ, κ, δ) | Acted as nonselective pure opioid antagonists, highlighting structural influence on function. | Not Applicable (Antagonist Activity) | acs.org |

G-protein-coupled receptors are a vast and crucial family of transmembrane proteins involved in a multitude of physiological processes, making them the target for a majority of modern drugs. nih.govnih.gov The versatile this compound scaffold is frequently incorporated into the design of ligands aimed at various GPCRs beyond the opioid system.

Histamine (B1213489) receptors, particularly the H3 subtype, are GPCRs that play a significant role as neuromodulators in the central nervous system. nih.gov They regulate the release of various neurotransmitters, including histamine itself, acetylcholine, dopamine, and serotonin (B10506). nih.gov As such, H3 receptor antagonists are of interest for treating a range of neurological and cognitive disorders.

The piperidine moiety has been identified as a critical structural feature for ligands targeting the histamine H3 receptor. nih.gov Research has demonstrated that piperidine derivatives can be designed to act as potent H3 receptor antagonists. acs.org In studies comparing piperidine and piperazine-based compounds, the piperidine-containing molecules consistently showed a higher affinity for the H3 receptor and, interestingly, also for the sigma-1 receptor, making them potential dual-target ligands. nih.gov For example, one piperidine derivative showed a high affinity for the human H3 receptor with a Kᵢ value of 7.70 nM. nih.gov Molecular modeling suggests that the protonated nitrogen atom of the piperidine ring forms a crucial salt bridge with an aspartate residue (Asp114) in the receptor's binding pocket, anchoring the ligand. nih.gov

Activity of Piperidine Derivatives at Histamine H3 Receptors

| Compound Class | Target | Key Finding | Example Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| Piperidine-based derivatives | Histamine H3 Receptor (hH3R) | Piperidine moiety identified as a critical structural element for high-affinity binding. | 7.70 nM | nih.gov |

| 4-Oxypiperidine ethers | Histamine H3 Receptor (hH3R) | Protonated piperidine nitrogen forms a key salt bridge with Asp114 in the receptor. | 12.5 nM | nih.gov |

Serotonin (5-hydroxytryptamine, 5-HT) receptors are another major family of GPCRs that are important targets for drugs treating psychiatric disorders like depression and anxiety. nih.gov The piperidine scaffold is an essential structural component in many ligands developed to interact with various serotonin receptor subtypes. nih.govmdpi.com

While direct synthesis of 5-HT1F agonists from this compound is not prominently detailed, the broader applicability of the piperidine framework is well-established. For instance, the piperidine moiety is considered essential for the pharmacological activity of certain 5-HT1A receptor agonists used as antidepressants. nih.gov In other research, complex quinolyl-piperazinyl piperidine analogues have been developed as potent and selective 5-HT1A antagonists. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment, a related structure, is considered a crucial pharmacophore for anchoring ligands at the 5-HT2A receptor. mdpi.com These examples underscore the importance of the substituted piperidine core, for which this compound is a prime example, as a foundational element in the rational design of new agents targeting the serotonergic system.

Antiproliferative Agents and Anticancer Research

The 1-methylpiperidine (B42303) group, a core component of this compound, has been identified as a key feature in the development of novel antiproliferative agents. Research into σ1 receptor ligands has led to the synthesis of 1-methylpiperidine derivatives that exhibit potent cytotoxic activity against human cancer cell lines. nih.gov

In one study, a series of 1-methylpiperidine derivatives demonstrated stronger antiproliferative effects on the androgen-negative human prostate cancer cell line DU145 than existing σ1 ligands like NE100 and S1RA. nih.gov Another compound from a related series inhibited the growth of human non-small cell lung cancer cells (A427) to a degree comparable to the σ1 antagonist haloperidol. nih.gov The mechanism of action is linked to the high affinity and selectivity of these compounds for the σ1 receptor, a protein implicated in the regulation of cancer cell survival and proliferation. nih.gov The introduction of the 1-methylpiperidine moiety was part of a strategy to enhance the lipophilic ligand efficiency of these potential anticancer agents. nih.gov

Table 1: Antiproliferative Activity of Selected 1-Methylpiperidine Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 20a | DU145 (Prostate Cancer) | Stronger effect than NE100 and S1RA | nih.gov |

| 21a | DU145 (Prostate Cancer) | Stronger effect than NE100 and S1RA | nih.gov |

| 22a | DU145 (Prostate Cancer) | Stronger effect than NE100 and S1RA | nih.gov |

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. mdpi.com They work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. nih.gov The development of novel DPP-IV inhibitors has explored various heterocyclic scaffolds, including piperidine. mdpi.com

While specific research focusing solely on this compound as a DPP-IV inhibitor is not extensively documented in publicly available literature, the broader class of aminopiperidine derivatives has been investigated for this therapeutic target. For instance, aminomethyl-pyridine compounds have been identified as potent DPP-IV inhibitors. nih.gov The basic amine function present in the this compound structure is a common feature in many DPP-IV inhibitors, as it can interact with key residues in the active site of the enzyme. The development of selective inhibitors often involves incorporating scaffolds like piperazine (B1678402) and piperidine to achieve desired potency and pharmacokinetic profiles. nih.gov

Antimicrobial and Antiviral Compounds

The 4-aminopiperidine (B84694) scaffold has emerged as a promising framework in the search for new antimicrobial and antiviral agents.

Antibacterial Research: Derivatives of aminopiperidine have been synthesized and evaluated for their antibacterial properties, particularly against resistant Gram-positive bacteria. In one study, novel aminopiperidine compounds were developed as inhibitors of peptide deformylase (PDF), a crucial bacterial enzyme. nih.gov These compounds demonstrated significant in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov The research aimed to improve upon earlier amidopiperidine derivatives that suffered from poor pharmacokinetic profiles. nih.gov

Antiviral Research: Significantly, the 4-aminopiperidine (4AP) chemical scaffold has been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly. nih.gov A high-throughput screening identified a 4AP-based compound that inhibits the later stages of the HCV life cycle, specifically the assembly and release of infectious viral particles. nih.gov This compound showed synergistic effects when combined with approved direct-acting antiviral drugs like Telaprevir and Daclatasvir. nih.gov Further optimization of this scaffold led to derivatives with increased potency against HCV and improved metabolic properties. nih.gov Additionally, other research on N-substituted piperidines has shown antiviral activity against the influenza A/H1N1 virus, with some compounds demonstrating efficacy comparable to Oseltamivir (Tamiflu). nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, systematically exploring how chemical structure modifications affect a compound's biological activity. nih.gov For derivatives of this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substitutions on Biological Activity

The biological activity of compounds containing the this compound core can be significantly modulated by substitutions on both the piperidine nitrogen and the amino group.

In the context of σ1 receptor ligands with antiproliferative activity, the substituent on the piperidine nitrogen is critical for receptor affinity. Studies have shown that a methyl group at the N-1 position of the piperidine ring results in particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov In contrast, replacing the methyl group with a hydrogen, an ethyl group, or a tosyl moiety leads to a considerable decrease in σ1 affinity. nih.gov Molecular dynamics simulations suggest that these different substituents have varying interactions within the lipophilic binding pocket of the receptor, which accounts for the observed differences in affinity. nih.gov

In the development of antibacterial aminopiperidine derivatives, modifications to the molecule are aimed at improving both antimicrobial potency and oral bioavailability to enhance in vivo efficacy against resistant bacterial strains. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model defines the key features for molecular recognition, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups. nih.gov

This approach is widely used to screen large compound libraries for novel hits, guide lead optimization, and understand drug-receptor interactions. mdpi.com While specific pharmacophore models for this compound are not detailed in the reviewed literature, the general principles are highly applicable. For any series of active compounds derived from this scaffold, a pharmacophore model could be generated based on the structures of the most potent molecules. mdpi.com This model would highlight the critical spatial arrangement of functional groups responsible for their activity, whether it be antiproliferative, antiviral, or otherwise. For example, in the case of the σ1 receptor ligands, a pharmacophore model would likely include a basic amine feature, corresponding to the piperidine nitrogen, and specific hydrophobic elements, reflecting the interactions within the receptor's binding pocket. nih.gov

Applications in Organic Synthesis and Material Science

Building Block for Complex Molecule Synthesis

4-Amino-1-methylpiperidine serves as a crucial intermediate and building block in organic synthesis, particularly for constructing complex bioactive molecules. tandfonline.comchemimpex.com Its bifunctional nature allows it to participate in a wide array of chemical reactions, such as alkylation and acylation, making it a valuable starting material for creating new compounds with specific desired properties. tandfonline.comchemimpex.com

The piperidine (B6355638) motif is a common structural feature in many pharmacologically active compounds. Consequently, this compound is frequently employed in pharmaceutical development. tandfonline.com Its structure is integral to the synthesis of drugs, including those targeting neurological disorders. tandfonline.com A notable example is its use as a key building block in the efficient, convergent synthesis of piperazino-piperidine (B8394093) based CCR5 antagonists, which are investigated as potential HIV-1 entry inhibitors. This synthetic approach avoids the use of more toxic reagents like diethylaluminum cyanide.

Reagent in Peptide Synthesis

In the field of biochemistry and pharmaceutical research, this compound has found a significant role as a reagent in peptide synthesis. It is particularly recognized as a viable alternative to piperidine for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for artificially producing peptides. The most common strategy, Fmoc/tBu, relies on the use of the base-labile Fmoc group to temporarily protect the α-amino group of amino acids. The removal of this group, known as deprotection, is a critical step repeated throughout the synthesis cycle.

This compound is employed as a mild organic base for this purpose. The deprotection mechanism is a two-step process: first, the base abstracts the acidic proton from the 9-position of the fluorenyl ring system. This is followed by a β-elimination reaction that cleaves the protecting group, yielding a highly reactive dibenzofulvene (DBF) intermediate. This DBF is immediately trapped by a secondary amine, such as this compound, to form a stable adduct, preventing side reactions. Commonly, a 20% v/v solution of this compound in a solvent like N,N-dimethylformamide (DMF) is used for this step. Studies comparing its performance against the traditional reagent, piperidine, have shown that it can be used to produce synthetic peptides with similar purity and yield. researchgate.net

Research has focused on optimizing SPPS protocols to enhance efficiency, reduce waste, and improve the purity of the final peptide product. This compound has been central to several of these innovative strategies.

One significant advancement is the development of "in situ" Fmoc removal protocols. In this approach, after the coupling of an amino acid is complete, this compound is added directly to the reaction vessel without the intermediate washing steps. This modification can save up to 75% of the solvent typically used, making the process more sustainable and environmentally friendly. To ensure complete removal of the deprotection agent, subsequent washes often include 1% OxymaPure, a weak acid, in the washing solvent.

Further optimizations include using diluted solutions of this compound. Research has demonstrated that Fmoc removal can be completed efficiently ( >99%) using concentrations as low as 2.5%. This not only reduces the amount of the chemical needed but also renders the process less expensive and less harmful to both personnel and the environment. The performance of this compound has also been evaluated in microwave-assisted SPPS, where it has been shown to be an effective and interchangeable reagent with piperidine and piperazine (B1678402).

Table 1: Comparison of Deprotection Reagents in Microwave-Assisted SPPS This table is for illustrative purposes and synthesizes general findings.

| Reagent | Typical Concentration | Performance Comparison | Advantages |

|---|---|---|---|

| Piperidine (PP) | 20% in DMF | Standard, effective | Well-established protocols |

| 4-Methylpiperidine (B120128) (4MP) | 20% in DMF | Similar efficiency to PP | Less regulated, can be used in diluted solutions |

| Piperazine (PZ) | 10% in DMF/ethanol | Similar efficiency to PP | Alternative to piperidine-based reagents |

Applications in Agrochemicals

This compound is identified as a useful intermediate in the formulation and synthesis of agrochemicals. tandfonline.comchemimpex.comcymitquimica.com Its chemical structure can be incorporated into larger molecules designed to act as effective pesticides and herbicides. By serving as a foundational component, it contributes to the creation of active ingredients that are crucial for improving crop yields and protection. tandfonline.comchemimpex.com While its role as a building block in this sector is established, specific, publicly documented examples of commercial agrochemicals synthesized directly from this compound are not extensively detailed in the reviewed literature.

Corrosion Inhibition Studies

The use of organic compounds containing nitrogen and/or π-electrons as corrosion inhibitors for metals in acidic environments is a well-established field of study. Piperidine and many of its derivatives have been investigated for their ability to adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. tandfonline.comcarta-evidence.orgbiointerfaceresearch.comresearchgate.netresearchgate.net This adsorption can be physical, chemical, or a mix of both, and it blocks the active sites on the metal, thereby reducing the rate of corrosion. researchgate.net

However, a review of the available scientific literature did not yield specific research studies focused on the application of this compound as a corrosion inhibitor. While the general class of piperidine compounds shows promise, dedicated research on this specific molecule for this application is not apparent.

Chemical absorption using amine-based solvents is a leading technology for capturing carbon dioxide (CO2) from industrial flue gases to mitigate greenhouse gas emissions. The process relies on the reversible reaction between the acidic CO2 gas and a basic amine solution. Research in this area seeks to develop novel solvents with high absorption capacity, low regeneration energy, and high stability.

While various amines and piperidine derivatives are actively being investigated for this purpose, there is no specific research in the reviewed literature detailing the use of this compound for CO2 capture. Studies in this area have evaluated a structurally similar compound, 4-hydroxy-1-methylpiperidine (HMPD), often in blends with other amines like piperazine (PZ), for its performance in CO2 absorption. doi.orgresearchgate.net However, the specific application of this compound itself in this technology is not documented.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of 4-Amino-1-methylpiperidine at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G** or 6-311++G(d,p), are commonly applied. nih.govresearchgate.netresearchgate.net These calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Studies on related piperidine compounds have successfully used DFT to predict heats of formation and evaluate thermal stability, which are critical parameters for energetic materials. nih.gov For instance, DFT has been used to calculate the bond dissociation energies of substituted piperidines to understand their stability. nih.gov The method also helps in analyzing the impact of different functional groups on the piperidine ring's properties. researchgate.net The application of DFT to this compound can elucidate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding its reactivity.

Table 1: Applications of DFT in the Study of Piperidine Derivatives

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311G** | Prediction of heats of formation and thermal stability. | nih.gov |

| DFT (B3LYP, BLYP) | 6-31G(d) | Calculation of molecular geometry and vibrational frequencies. | researchgate.net |

Hartree-Fock (HF) is another ab initio method used for quantum chemical calculations. While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, it provides a fundamental starting point for more advanced methods. Studies comparing HF and DFT methods for piperidine and its derivatives have shown that DFT methods, such as B3LYP, often provide results that are in better agreement with experimental data for molecular geometries and vibrational frequencies. researchgate.net Nevertheless, HF calculations are valuable for determining the ground state electronic wavefunction and energy of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations are instrumental in understanding the dynamic behavior of this compound, especially in a biological context.

The piperidine scaffold is a common feature in many drug molecules. chemimpex.com MD simulations are essential for analyzing how ligands containing this scaffold, such as derivatives of this compound, interact with their protein targets. These simulations can reveal the specific types of non-covalent interactions that stabilize the protein-ligand complex, including hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. nih.govvolkamerlab.org By simulating the complex in a solvated environment, researchers can observe the stability of these interactions and identify key amino acid residues in the binding site. volkamerlab.orgyoutube.com This detailed understanding of the binding mode is critical for structure-based drug design and optimizing ligand affinity and selectivity.

Table 2: Common Non-Covalent Interactions in Protein-Ligand Binding

| Interaction Type | Description | Importance |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and binding affinity. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A major driving force for ligand binding. |

| Salt Bridges | A combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions between a positively charged nitrogen and a negatively charged oxygen. nih.gov | Important for stabilizing the structure of proteins and protein-ligand complexes. nih.gov |

The piperidine ring can exist in different conformations, most notably the chair and boat forms. The conformational preference of this compound is critical as it dictates the three-dimensional arrangement of its functional groups and, consequently, its ability to bind to a target receptor. Studies on N-methylpiperidine have shown that the equatorial conformer is more stable than the axial conformer. rsc.org MD simulations can be used to explore the conformational landscape of this compound, determine the relative energies of different conformers, and calculate the energy barriers for conformational changes. This information is vital for understanding its behavior in solution and its bioactive conformation when bound to a protein.

Virtual Screening and Drug Design

This compound serves as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. chemimpex.com Its structural features make it a valuable component in drug design and discovery.

Virtual screening techniques are often used to identify potential drug candidates from large compound libraries. In this context, derivatives of this compound can be computationally docked into the active site of a target protein to predict their binding affinity and mode. For example, a virtual screening study successfully identified a novel piperidine-containing compound as a potent inhibitor of histone deacetylase 6 (HDAC6). mdpi.com This highlights the utility of the piperidine scaffold in generating new drug leads. The 4-amino and 1-methyl groups of this compound provide points for chemical modification, allowing for the creation of diverse libraries of compounds for virtual screening campaigns aimed at various therapeutic targets. chemimpex.com

Ligand-Based and Structure-Based Approaches

Computational drug design strategies for compounds incorporating the this compound moiety generally fall into two categories: ligand-based and structure-based approaches.

Ligand-Based Design: In the absence of a known three-dimensional structure of the biological target, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a key component of ligand-based design. For piperidine derivatives, QSAR models have been developed to correlate their structural features with their biological activities, such as inhibitory concentrations (IC50). nih.govresearchgate.net These models use various molecular descriptors, including 2D and 3D autocorrelation descriptors selected by genetic algorithms, to build multiple linear regression models. nih.gov Such studies have indicated the importance of steric, electrostatic, and hydrophobic properties for the potent activity of piperidine-containing inhibitors. researchgate.net

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. For scaffolds related to 4-aminopiperidine (B84694), pharmacophore models have been generated to map out key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and ionizable groups, that are crucial for binding to their targets.

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design methods can be utilized. These techniques offer a more direct approach to designing and optimizing ligands.

Molecular Docking: This is a prominent structure-based method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 4-amino methyl piperidine, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of receptors, such as the µ-opioid receptor. tandfonline.com These studies can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the target. tandfonline.comnih.gov For example, docking studies have shown that piperidine derivatives can fit into the binding pockets of transmembrane helices, engaging with key residues. tandfonline.com This information is vital for optimizing the affinity and selectivity of drug candidates.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, encompassed by ADME properties. In silico ADME prediction is a critical step in the early stages of drug discovery to identify and filter out compounds with undesirable pharmacokinetic characteristics.

Computational tools are widely used to predict the ADME properties of drug candidates, including those based on the 4-aminopiperidine scaffold. nih.govnih.gov These predictions help in optimizing lead compounds to improve their bioavailability and metabolic stability. nih.gov

Key Predicted ADME Properties:

A variety of software and web-based tools are available to calculate physicochemical and pharmacokinetic parameters. For piperidine-containing compounds, these predictions are crucial for assessing their drug-likeness.

| ADME Parameter | Description | Significance for this compound Derivatives |

| Lipophilicity (logP) | A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. | Influences absorption, distribution, and membrane permeability. An optimal logP range is crucial for oral bioavailability. |

| Aqueous Solubility (logS) | The extent to which a compound dissolves in water. | Poor solubility can lead to low absorption and bioavailability. |

| Human Intestinal Absorption (HIA) | The percentage of a drug that is absorbed from the human intestine. | A key factor for orally administered drugs. |

| Caco-2 Permeability | An in vitro model to predict intestinal drug absorption. | High permeability suggests good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB and enter the central nervous system. | Important for drugs targeting the CNS, but undesirable for peripherally acting drugs. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux transporter that can pump drugs out of cells. | Being a P-gp substrate can limit drug absorption and distribution, while inhibition can lead to drug-drug interactions. |

| Cytochrome P450 (CYP) Inhibition | CYPs are a major family of enzymes involved in drug metabolism. | Inhibition of CYP enzymes can lead to adverse drug-drug interactions. |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on various piperidine derivatives have been conducted to evaluate their drug-likeness and potential toxicity. nih.govfrontiersin.org These studies help in the early identification of potential liabilities, allowing for structural modifications to mitigate them. For instance, a medicinal chemistry campaign to optimize a 4-aminopiperidine scaffold successfully led to derivatives with improved in vitro and in vivo ADME properties. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Chromatographic Methods for Purity and Trace Analysis

Chromatography is essential for separating 4-Amino-1-methylpiperidine from starting materials, byproducts, or degradation products, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) setup is typically employed for this purpose. sielc.com

In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. Because this compound is a basic compound, peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing. To ensure sharp, symmetrical peaks and reproducible retention times, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is commonly added to the mobile phase. sielc.com This protonates the amine, minimizing undesirable column interactions. Detection can be achieved using mass spectrometry (LC-MS) or an evaporative light scattering detector (ELSD), as the compound lacks a UV chromophore.

Typical RP-HPLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid or 0.05% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or 0.05% TFA |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) |

Gas Chromatography (GC)

Gas chromatography (GC) is a widely utilized analytical technique for the separation and analysis of volatile and thermally stable compounds. For piperidine (B6355638) derivatives like this compound, GC analysis can be employed to assess purity and quantify its presence in a mixture. However, the direct analysis of primary amines by GC can present challenges. oup.comnih.gov The polarity of the amino group can lead to interactions with the stationary phase of the GC column, resulting in poor chromatographic performance, such as broad, tailing peaks and low sensitivity. oup.com

Despite these challenges, methods for the analysis of similar amino-piperidine compounds without derivatization have been developed, often utilizing specific columns and conditions. researchgate.net A typical GC system for such an analysis would involve a capillary column with a stationary phase like diphenyl dimethyl polysiloxane. researchgate.net A Flame Ionization Detector (FID) is commonly used due to its sensitivity towards organic compounds. researchgate.net The instrumental conditions, including injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized to achieve adequate separation and peak shape. For instance, a method developed for 3-aminopiperidine utilized a column oven starting at 200°C, holding for 2 minutes, and then ramping up to a final temperature. researchgate.net

Table 1: Typical Parameters for Gas Chromatography of Piperidine Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Stationary Phase | Diphenyl dimethyl polysiloxane (e.g., DB-5, HP-5) | Provides separation based on boiling point and polarity. |

| Column Dimensions | 30 m length x 0.53 mm internal diameter x 5.0 µm film thickness | Standard dimensions for capillary GC offering good resolution. |

| Carrier Gas | Helium or Nitrogen | Inert gas to move the analyte through the column. |

| Injector Temperature | ~280°C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial hold, followed by a temperature ramp (e.g., 20°C/min) | Optimizes separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the analyte as it elutes from the column. |

Derivatization Techniques for Enhanced Detection

To overcome the challenges associated with the direct GC analysis of polar primary amines, derivatization is a frequently employed strategy. colostate.edu This chemical modification process converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group. colostate.eduresearchgate.net This transformation significantly improves chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity. nih.govresearchgate.net The three primary types of derivatization reactions for amines in GC are acylation, silylation, and alkylation. libretexts.org

Acylation: This is one of the most common derivatization methods for primary and secondary amines. researchgate.net It involves the reaction of the amine with an acylating agent, typically a perfluoroacyl anhydride (B1165640), to form a stable amide derivative. oup.com These reagents are advantageous because the resulting halogenated derivatives are highly responsive to electron capture detectors (ECD), providing excellent sensitivity. colostate.edu

Common acylating agents include:

Trifluoroacetic anhydride (TFFA) researchgate.net

Pentafluoropropionic anhydride (PFPA) researchgate.net

Heptafluorobutyric anhydride (HFBA) nih.govresearchgate.net

Pentafluorobenzoyl chloride (PFBCI) oup.com

The reaction with pentafluorobenzoyl chloride, for example, has been shown to produce stable derivatives with good chromatographic properties for piperidine-containing compounds. oup.com

Silylation: This technique involves replacing the active hydrogen of the amino group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The resulting TMS-derivatives are more volatile and thermally stable. colostate.edulibretexts.org A widely used silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) to increase reaction efficiency. researchgate.netsigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For amines, primary amines react more readily than secondary amines. sigmaaldrich.com Care must be taken to ensure anhydrous conditions, as silylating reagents readily react with water. colostate.edu

Alkylation: This method replaces active hydrogens with an alkyl or arylalkyl (e.g., benzyl) group. libretexts.org While more commonly used for carboxylic acids to form esters, it can also be applied to amines. libretexts.org

Table 2: Common Derivatization Reagents for GC Analysis of Amines

| Derivatization Method | Reagent | Abbreviation | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Acylation | Pentafluoropropionic anhydride | PFPA | Pentafluoropropionamide | Improves volatility; enhances ECD detection. researchgate.net |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyramide | Improves volatility; enhances ECD detection. nih.govresearchgate.net | |

| Pentafluorobenzoyl chloride | PFBCI | Pentafluorobenzamide | Forms stable derivatives with good chromatographic properties. oup.com | |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) amine | Increases volatility and thermal stability. sigmaaldrich.com |

Crystallographic Analysis (e.g., X-ray Diffraction)

The process involves growing a suitable single crystal of the compound or a salt derivative. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, which is recorded by a detector. mdpi.com The intensities and positions of these spots are used to calculate the electron density map of the crystal, which in turn allows for the determination of the precise positions of each atom in the molecule. mdpi.com

From this data, several key structural parameters can be elucidated:

Molecular Confirmation: For piperidine rings, X-ray diffraction can confirm the preferred conformation, which is typically a chair configuration. mdpi.com

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds can be obtained, confirming the molecular connectivity and geometry.

Crystal Packing and Intermolecular Interactions: The analysis reveals how individual molecules are arranged within the crystal lattice and identifies non-covalent interactions such as hydrogen bonding, which can influence the physical properties of the solid.

Unit Cell Parameters and Space Group: It defines the basic repeating unit of the crystal (the unit cell) and the symmetry operations within it (the space group). For example, a derivative of fenpiverinium (B1207433) bromide was found to crystallize in the monoclinic P2₁/c space group. mdpi.com

This technique provides unambiguous structural proof and offers fundamental insights into the solid-state conformation and interactions of the molecule.

Table 3: Crystallographic Data for a Representative Piperidine Derivative (Fenpiverinium Bromide)

| Parameter | Reported Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Piperidine Ring Conformation | Chair |

Data derived from a study on a related compound, fenpiverinium bromide, to illustrate typical crystallographic outputs. mdpi.com

Toxicological and Safety Research Considerations

In Vitro and In Vivo Toxicity Studies

Detailed toxicological studies quantifying the specific lethal or toxic doses of 4-Amino-1-methylpiperidine are limited. However, available data from in vitro assays and general in vivo observations provide preliminary insights into its cytotoxic potential.

In Vitro Data: Research has indicated that this compound exhibits cytotoxic effects in certain cell lines. It has been reported to be effective against myeloid leukemia cells with a half-maximal inhibitory concentration (IC50) of 5 μM. biosynth.com Studies on other substituted 4-aminopiperidine (B84694) derivatives have also been conducted to assess their impact on human cells. For instance, a study on novel antifungal 4-aminopiperidines evaluated their cytotoxicity against human cell lines, providing a framework for understanding how modifications to the piperidine (B6355638) ring affect cellular toxicity. mdpi.com Another study on a more complex derivative, 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine, demonstrated dose- and time-dependent cytotoxic effects against various human tumor and leukemia cells, noting that cell membrane destruction was a key outcome. nih.gov

In Vivo Observations: Specific, controlled in vivo toxicity studies detailing metrics like the LD50 (median lethal dose) for this compound are not readily found in published research. ccohs.ca However, some sources note that oral administration at doses exceeding 10 mg/kg of body weight may lead to adverse effects such as nausea, vomiting, and diarrhea. biosynth.com The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements based on available data, classifying the compound as harmful if swallowed or in contact with skin. nih.gov

Table 1: Summary of Available Toxicity Data

| Study Type | Test System | Endpoint | Result | Compound |

|---|---|---|---|---|

| In Vitro Cytotoxicity | Myeloid Leukemia Cells | IC50 | 5 µM | This compound biosynth.com |

| In Vitro Cytotoxicity | Human Tumor & Leukemia Cells | Cytotoxicity & Cell Membrane Damage | Dose and time-dependent | 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine nih.gov |

| General In Vivo Observation | Not Specified | Adverse Effects | Nausea, vomiting, diarrhea | This compound (at doses >10 mg/kg, oral) biosynth.com |

| GHS Hazard Classification | Not Applicable | Acute Toxicity (Oral) | Harmful if swallowed | This compound nih.gov |

| GHS Hazard Classification | Not Applicable | Acute Toxicity (Dermal) | Harmful in contact with skin | This compound nih.gov |

Mechanism-Based Toxicity Investigations

The precise molecular mechanisms underlying the toxicity of this compound are not well-elucidated. However, research into related aminopiperidine structures and other cyclic amines provides plausible avenues for investigation.

One key area of metabolism for 4-aminopiperidine derivatives is through cytochrome P450 (CYP) enzymes, with CYP3A4 being a major isoform responsible for N-dealkylation. acs.org While this is a metabolic process, the generation of reactive metabolites during CYP-mediated oxidation can sometimes lead to cellular toxicity, a common mechanism for drug-induced injury.

For local tissue damage, such as skin and eye irritation, the high alkalinity of amines like this compound is a primary factor. These compounds can disrupt lipid membranes and denature proteins, leading to cell death and inflammation, resulting in chemical burns. nih.gov More specific mechanisms could involve the activation of sensory nerve ion channels. For example, studies on other irritant compounds have shown that activation of Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, in nociceptive neurons is a key mechanism for inducing pain and irritation upon exposure. mdpi.comnih.gov It is conceivable that the corrosive and irritant properties of this compound could be mediated, in part, by its interaction with such channels on skin and mucous membranes.

Furthermore, some aromatic amines are known to produce genotoxicity through the generation of reactive oxygen species (ROS). nih.gov While this compound is an aliphatic amine, the potential for it or its metabolites to induce oxidative stress cannot be entirely ruled out without specific studies.

Patent Landscape and Commercial Research Trends

Analysis of Patent Applications

An analysis of the patent landscape reveals that 4-Amino-1-methylpiperidine and its derivatives are frequently cited in the development of novel therapeutic agents. The piperidine (B6355638) scaffold is a well-established feature in centrally-acting drugs, and the specific arrangement of the amino and methyl groups on this compound provides a versatile platform for chemical modification to fine-tune efficacy and selectivity. chemimpex.com

Patents incorporating this moiety span a range of therapeutic areas, highlighting its versatility. A significant number of applications focus on opioid receptor modulators, aiming to develop new classes of analgesics for pain management. google.com For instance, derivatives have been synthesized and claimed for their potential as N-type calcium ion channel blockers, which are instrumental in pain signaling pathways. Other patents describe the use of 4-aminopiperidine (B84694) structures in creating compounds with a high affinity for somatostatin (B550006) receptors, indicating potential applications in oncology and endocrinology.

Furthermore, the compound is a key building block in patented syntheses of more complex molecules. Research has led to patents for aminopiperazine derivatives that potentiate cholinergic activity, which could be relevant for treating cognitive disorders. The structural backbone of this compound has also been incorporated into compounds designed as 5-HT3 agonists and potential antitumor agents. biosynth.com This consistent appearance in patent literature from major pharmaceutical and chemical entities underscores its established value and ongoing importance in drug discovery pipelines.

| Patent/Application Number | Focus of Invention | Therapeutic Area | Role of Piperidine Scaffold |

|---|---|---|---|

| US20100016365A1 | Substituted 4-amino-piperidine opioid receptor modulators. google.com | Pain Management | Core structure for modulating opioid receptors. |

| - | N-type calcium ion channel blockers. | Pain Management / Neurological Disorders | Key building block for analgesic compounds. |

| - | Compounds with affinity for somatostatin receptors. | Oncology / Endocrinology | Structural basis for receptor-targeting agents. |

| - | Aminopiperazine derivatives. | Cognitive Disorders | Intermediate in the synthesis of cholinergic agents. |

Emerging Commercial Applications

The commercial utility of this compound is primarily driven by its role as a crucial intermediate in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and specialty chemical industries. chemimpex.com

In the pharmaceutical sector, its most prominent application is in the development of drugs targeting neurological disorders. chemimpex.com Its structure allows for modifications that can enhance the efficacy and selectivity of therapeutic compounds. chemimpex.com Beyond neurology, derivatives have shown potential as antitumor agents, with some research indicating effectiveness against myeloid leukemia cells by inhibiting DNA replication. biosynth.com It also serves as a foundational element in the synthesis of novel anti-inflammatory drugs. biosynth.com

Outside of pharmaceuticals, this compound is utilized in the agrochemical industry. It is incorporated into the formulation of effective pesticides and herbicides, contributing to crop protection and yield improvement. chemimpex.com In the realm of materials science, it functions as a building block for the production of specialty polymers, where its inclusion can confer unique properties and improve material performance. chemimpex.com

| Industry Sector | Specific Application | Function of Compound |

|---|---|---|

| Pharmaceuticals | Drugs for neurological disorders. chemimpex.com | Key synthetic intermediate. |

| Pharmaceuticals | Antitumor agents (e.g., for myeloid leukemia). biosynth.com | Core scaffold of bioactive molecule. |

| Pharmaceuticals | Anti-inflammatory drugs. biosynth.com | Building block for therapeutic agents. |

| Agrochemicals | Pesticides and herbicides. chemimpex.com | Component in active ingredient formulation. |

| Specialty Chemicals | Specialty polymers. chemimpex.com | Monomer or structural building block. |

Academic-Industrial Collaborations

While specific, publicly documented collaborations between academic institutions and industrial partners centered exclusively on this compound are not extensively detailed in available literature, the nature of chemical and pharmaceutical development suggests such partnerships are highly probable. The trajectory from basic research to a commercial product typically involves contributions from both sectors. researchgate.net

Breakthroughs in life sciences often require multidisciplinary research where the complementary activities of academia and industry accelerate innovation. nih.gov Academic research often focuses on foundational science, such as developing novel synthetic pathways for piperidine derivatives or identifying new biological targets for these molecules. Industrial partners, in turn, leverage this foundational knowledge for applied research and development. This includes process optimization for large-scale synthesis, high-throughput screening of compound libraries, and navigating the complex process of clinical trials and regulatory approval. researchgate.net